![molecular formula C11H18N2O3 B1405297 4-氧代-3,6-二氮杂双环[3.2.1]辛烷-6-羧酸叔丁酯 CAS No. 1432896-55-3](/img/structure/B1405297.png)

4-氧代-3,6-二氮杂双环[3.2.1]辛烷-6-羧酸叔丁酯

描述

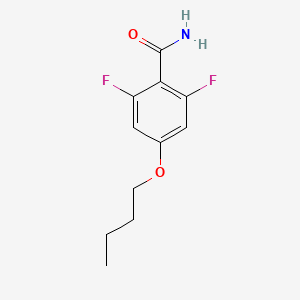

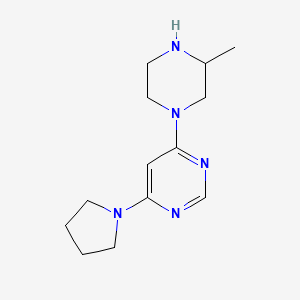

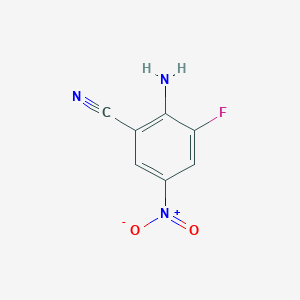

“Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate” is a chemical compound with the molecular formula C11H18N2O3 . It is a solid substance .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-Oxidopyraziniums, which are azomethine ylides derived from 2 (1 H )-pyrazinones, can undergo 1,3-dipolar cycloadditions with acrylate and acrylic acid derivatives .Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate” can be represented by the InChI code: 1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-7-4-8(13)5-9(14)12-7/h7-8H,4-6H2,1-3H3, (H,12,14) .Physical And Chemical Properties Analysis

The molecular weight of “Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate” is 226.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 .科学研究应用

4-氧代-3,6-二氮杂双环[3.2.1]辛烷-6-羧酸叔丁酯:科学研究应用

药物合成: 该化合物用于合成各种药物。 例如,它已被用于制备取代的吡咯并[2,3-b]吡啶,这些化合物以抑制有毒内质网应激而闻名 .

化学选择性叔丁氧羰基化: 它作为芳香族和脂肪族胺的化学选择性叔丁氧羰基化试剂,展示了其在有机合成中的多功能性 .

β-内酰胺酶抑制剂的中间体: 该化合物是β-内酰胺酶抑制剂生产中的中间体,β-内酰胺酶抑制剂在对抗抗生素耐药性方面至关重要 .

合成化学: 它在合成化学中具有潜在的应用,如专利所述,它在各种合成过程中都有应用 .

分子结构分析: 该化合物已用于单晶X射线衍射研究以确定分子结构 .

生物活性前体: 它是一种潜在的生物活性天然产物前体,表明其在药物化学中的重要性 .

安全和危害

作用机制

Target of Action

Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate is primarily targeted towards β-lactamase enzymes . These enzymes are produced by certain bacteria and are responsible for their resistance to β-lactam antibiotics .

Mode of Action

The compound, Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate, acts as an inhibitor of β-lactamase enzymes . By binding to these enzymes, it prevents them from breaking down β-lactam antibiotics, thereby preserving the effectiveness of these antibiotics against bacterial infections .

Biochemical Pathways

The action of Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate affects the biochemical pathway of β-lactam antibiotic resistance . By inhibiting β-lactamase enzymes, it prevents the degradation of β-lactam antibiotics, allowing these antibiotics to exert their antibacterial effects by inhibiting bacterial cell wall synthesis .

Pharmacokinetics

The pharmacokinetic properties of Tert-butyl 4-oxo-3,6-diazabicyclo[32It is known that the compound is a solid at room temperature , suggesting that it may be administered orally or intravenously. Its bioavailability would be determined by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

The molecular and cellular effects of the action of Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate result in the preservation of the antibacterial activity of β-lactam antibiotics . By inhibiting β-lactamase enzymes, the compound prevents these enzymes from degrading β-lactam antibiotics, allowing these antibiotics to inhibit bacterial cell wall synthesis and thus kill the bacteria .

Action Environment

The action, efficacy, and stability of Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a refrigerator to maintain its stability Additionally, the compound’s efficacy may be affected by the presence of other substances in the body that could interact with it

属性

IUPAC Name |

tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-7-4-8(13)9(14)12-5-7/h7-8H,4-6H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAADJQHWUYRLQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC1C(=O)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601134147 | |

| Record name | 3,6-Diazabicyclo[3.2.1]octane-6-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601134147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1432896-55-3 | |

| Record name | 3,6-Diazabicyclo[3.2.1]octane-6-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432896-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Diazabicyclo[3.2.1]octane-6-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601134147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride](/img/structure/B1405223.png)

![4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1405231.png)

![3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1405232.png)

![[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B1405235.png)